Cas no 3708-04-1 (2-(Methylsulfonyl)-1-phenylethanone)

2-(Methylsulfonyl)-1-phenylethanone is a sulfone-containing aromatic ketone with the molecular formula C₉H₁₀O₃S. This compound features a methylsulfonyl group adjacent to a carbonyl functionality, making it a versatile intermediate in organic synthesis. Its electron-withdrawing sulfonyl group enhances reactivity in nucleophilic substitution and condensation reactions, particularly in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s stability under various reaction conditions and high purity make it suitable for precise applications in medicinal chemistry and material science. Its well-defined structure allows for predictable reactivity, facilitating its use in multi-step synthetic routes. Proper handling and storage are recommended due to its potential sensitivity to moisture and heat.
2-(Methylsulfonyl)-1-phenylethanone structure
3708-04-1 structure
Product name:2-(Methylsulfonyl)-1-phenylethanone
CAS No:3708-04-1
MF:C9H10O3S
MW:198.238901615143
MDL:MFCD00025078
CID:311866
PubChem ID:87572720

2-(Methylsulfonyl)-1-phenylethanone Chemical and Physical Properties

Names and Identifiers

    • 2-(Methylsulfonyl)-1-phenylethanone
    • 2-(Methylsulfonyl)acetophenone
    • 2-METHYLSULFONYLACETOPHENONE (ALPHA-)
    • Ethanone,2-(methylsulfonyl)-1-phenyl-
    • 2-methylsulfonyl-1-phenylethanone
    • Benzoylmethyl Methyl Sulfone
    • Methyl Phenacyl Sulfone
    • Ethanone, 2-(methylsulfonyl)-1-phenyl-
    • Methylsulfonylbenzoylmethane
    • 2-Methylsulfonylacetophenone
    • 2-methanesulfonyl-1-phenylethan-1-one
    • CAUSPZIZBLGLKW-UHFFFAOYSA-N
    • WLN: WS1&1VR
    • Methylsulfonylacetophenone
    • 2-methanesulfonylacetophenone
    • 2-(methylsulfonyl)-1-phenyl-ethanon
    • 2-(methylsulfonyl)-acetophenon
    • ALPHA-2-METHYLSULFONYLACETOPHENONE
    • T72377
    • Ethanone, 1-phenyl-2-methylsulfonyl-
    • FT-0634984
    • 2-(methylsulfonyl)-1-phenyl-1-ethanone
    • DUA8B62R87
    • EN300-60943
    • ACETOPHENONE, 2-(METHYLSULFONYL)-
    • M0712
    • NSC51601
    • CS-0079889
    • NSC-51601
    • UNII-DUA8B62R87
    • NSC2736
    • .alpha.-Methylsulfonylacetophenone
    • BRN 2047890
    • DTXSID80190574
    • NSC137561
    • 3708-04-1
    • AKOS005171409
    • 2-(Methylsulfonyl)-1-phenylethanone #
    • NSC-2736
    • MFCD00025078
    • NSC-137561
    • SCHEMBL1699941
    • NCI60_004252
    • NSC 2736
    • AS-62231
    • CHEMBL1976932
    • 4-08-00-00410 (Beilstein Handbook Reference)
    • NSC 51601
    • Z957336744
    • NSC 137561
    • ALBB-005140
    • alpha-Methylsulfonylacetophenone
    • DB-049065
    • DTXCID20113065
    • XH1321
    • STK501601
    • MDL: MFCD00025078
    • Inchi: 1S/C9H10O3S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
    • InChI Key: CAUSPZIZBLGLKW-UHFFFAOYSA-N
    • SMILES: S(C([H])([H])[H])(C([H])([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)(=O)=O
    • BRN: 2047890

Computed Properties

  • Exact Mass: 198.03500
  • Monoisotopic Mass: 198.035065
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 59.6
  • Tautomer Count: 2
  • XLogP3: 1

Experimental Properties

  • Density: 1.25
  • Melting Point: 108.0 to 112.0 deg-C
  • Boiling Point: 407°C at 760 mmHg
  • Flash Point: 263.7°C
  • Refractive Index: 1.537
  • PSA: 59.59000
  • LogP: 1.99470

2-(Methylsulfonyl)-1-phenylethanone Security Information

  • RTECS:AM9486150
  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,2-8°C

2-(Methylsulfonyl)-1-phenylethanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2-(Methylsulfonyl)-1-phenylethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158726-250mg
2-(Methylsulfonyl)-1-phenylethanone
3708-04-1 98%
250mg
¥202.90 2023-09-02
Apollo Scientific
OR919426-5g
2-(Methylsulfonyl)-1-phenylethanone
3708-04-1 95%
5g
£350.00 2025-02-20
Apollo Scientific
OR919426-1g
2-(Methylsulfonyl)-1-phenylethanone
3708-04-1 95%
1g
£115.00 2025-02-20
TRC
M235190-250mg
2-(Methylsulfonyl)-1-phenylethanone
3708-04-1
250mg
$ 275.00 2022-06-04
Chemenu
CM115785-1g
2-(methylsulfonyl)-1-phenylethanone
3708-04-1 95%
1g
$*** 2023-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1150529-250mg
2-(Methylsulfonyl)-1-phenylethanone
3708-04-1 98%
250mg
¥259.00 2024-05-16
Enamine
EN300-60943-0.25g
2-methanesulfonyl-1-phenylethan-1-one
3708-04-1 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-60943-5.0g
2-methanesulfonyl-1-phenylethan-1-one
3708-04-1 95.0%
5.0g
$94.0 2025-03-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158726-1g
2-(Methylsulfonyl)-1-phenylethanone
3708-04-1 98%
1g
¥382.90 2023-09-02
Enamine
EN300-60943-2.5g
2-methanesulfonyl-1-phenylethan-1-one
3708-04-1 95.0%
2.5g
$55.0 2025-03-21

2-(Methylsulfonyl)-1-phenylethanone Related Literature

Additional information on 2-(Methylsulfonyl)-1-phenylethanone

Professional Introduction to 2-(Methylsulfonyl)-1-phenylethanone (CAS No. 3708-04-1)

2-(Methylsulfonyl)-1-phenylethanone, identified by the chemical compound code CAS No. 3708-04-1, is a significant molecule in the realm of organic chemistry and pharmaceutical research. This compound, featuring a methylsulfonyl group attached to a phenyl-substituted ketone backbone, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The presence of both electron-withdrawing and electron-donating functional groups makes it a valuable scaffold for designing novel bioactive molecules.

The structural motif of 2-(Methylsulfonyl)-1-phenylethanone consists of a benzene ring substituted with an acetyl group at the para position relative to the methylsulfonyl moiety. This configuration imparts unique electronic and steric characteristics, enabling diverse interactions with biological targets. The methylsulfonyl group, known for its ability to enhance molecular rigidity and metabolic stability, is particularly relevant in drug design, as it can modulate pharmacokinetic profiles and improve binding affinity.

In recent years, the pharmaceutical industry has shown increasing interest in sulfonyl-containing compounds due to their broad spectrum of biological activities. Studies have demonstrated that molecules incorporating methylsulfonyl groups often exhibit anti-inflammatory, antioxidant, and anticancer properties. For instance, derivatives of this class have been investigated for their potential in modulating signaling pathways such as NF-κB and MAPK, which are critical in inflammatory responses and tumor progression.

One of the most compelling aspects of 2-(Methylsulfonyl)-1-phenylethanone is its role as a key intermediate in synthesizing more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in metabolic disorders and infectious diseases. The phenyl ring serves as an excellent platform for further functionalization, allowing chemists to introduce additional substituents that enhance specificity and potency. This adaptability has made it a preferred building block in high-throughput screening campaigns aimed at discovering lead compounds for drug development.

The synthesis of 2-(Methylsulfonyl)-1-phenylethanone typically involves multi-step organic transformations, including sulfonylation reactions and condensation processes. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These techniques not only streamline the production process but also enable the introduction of structural diversity, facilitating the exploration of new chemical space.

Recent advancements in computational chemistry have further enhanced the utility of 2-(Methylsulfonyl)-1-phenylethanone as a drug discovery tool. Molecular docking simulations and quantum mechanical calculations have been used to predict binding affinities and interactions with protein targets. These computational studies provide critical insights into the molecular recognition processes, guiding experimental efforts toward optimizing lead compounds for clinical applications.

The pharmacological potential of this compound has also been explored in preclinical models. Preliminary studies suggest that derivatives of 2-(Methylsulfonyl)-1-phenylethanone exhibit promising activity against various disease states. For example, research indicates that certain analogs may inhibit the proliferation of cancer cells by disrupting key signaling cascades. Additionally, their anti-inflammatory effects have been attributed to the modulation of cytokine production and immune cell function.

As interest in sustainable chemistry grows, efforts have been made to develop environmentally friendly synthetic routes for producing 2-(Methylsulfonyl)-1-phenylethanone. Green chemistry principles have been integrated into synthetic protocols, minimizing waste generation and reducing reliance on hazardous reagents. Such approaches align with global initiatives to promote sustainable pharmaceutical manufacturing practices.

The future prospects for 2-(Methylsulfonyl)-1-phenylethanone are vast, with ongoing research expanding its applications across multiple therapeutic areas. Continued investigation into its biological activities and synthetic modifications will likely uncover new opportunities for therapeutic intervention. Collaborative efforts between academia and industry are essential to translate these findings into tangible medical benefits for patients worldwide.

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Amadis Chemical Company Limited
(CAS:3708-04-1)2-(Methylsulfonyl)-1-phenylethanone
A1420
Purity:99%
Quantity:25g
Price ($):448.0